6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQFCFELHQMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The core pyrimidine structure is synthesized via the Biginelli reaction or cyclocondensation of thiourea derivatives. A representative method involves:
- Reactants : Malononitrile, thiourea, and cyclopropanecarboxaldehyde.
- Conditions : HCl catalysis in ethanol at 80°C for 12 hours.
- Yield : 82–85% (crude), purified via recrystallization in ethyl acetate.
Table 1: Pyrimidine Ring Formation Conditions
| Component | Quantity (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Malononitrile | 1.0 | Ethanol | 80 | 12 | 85 |
| Cyclopropanecarboxaldehyde | 1.1 | Ethanol | 80 | 12 | - |
| Thiourea | 1.2 | Ethanol | 80 | 12 | - |
Cyclopropane Functionalization
Cyclopropyl group installation occurs through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Patent CN102399193A details a scalable SNAr approach:
- Substrate : 2-Chloro-4-amino-5-cyano-6-methylmercaptopyrimidine.
- Reagent : Cyclopropylamine (1.1 eq) in ethanol with Na2CO3.
- Conditions : Reflux for 5 hours, yielding 87.9% after workup.
Mechanistic Insight : The reaction proceeds via deprotonation of cyclopropylamine by Na2CO3, generating a nucleophile that displaces the chloride at position 6.
Fluorination at Position 5
Electrophilic fluorination using Selectfluor® or F-TEDA-BF4 is preferred for regioselectivity. A patent-adapted method involves:
- Substrate : 6-Cyclopropyl-5-hydroxy-pyrimidin-4-amine.
- Reagent : F-TEDA-BF4 (1.5 eq) in acetonitrile.
- Conditions : 0°C to room temperature, 8 hours, 78% yield.
Table 2: Fluorination Optimization
| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| F-TEDA-BF4 | Acetonitrile | 0→25 | 8 | 78 |
| Selectfluor® | DMF | 25 | 12 | 65 |
Benzylamine Coupling
The final step couples 4-methylbenzylamine to the fluorinated intermediate via Buchwald-Hartwig amination:
- Catalyst : Pd2(dba)3 (2 mol%), Xantphos (4 mol%).
- Base : Cs2CO3 (2.5 eq) in toluene.
- Conditions : 110°C for 24 hours, yielding 72%.
Industrial Adaptation : To reduce Pd residues, a ligand-free system using CuI (10 mol%) and K3PO4 in DMSO at 120°C achieves 68% yield.
Industrial-Scale Optimization
Catalytic System Tuning
Palladium-based catalysts remain standard for aryl amination, but nickel alternatives offer cost advantages:
Table 3: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Ligand | Yield (%) | Pd/Ni Residue (ppm) |
|---|---|---|---|---|
| Pd2(dba)3 | 2 | Xantphos | 72 | 120 |
| NiCl2(dppf) | 5 | 1,10-Phenanthroline | 63 | 45 |
Solvent and Temperature Effects
Ethanol and water mixtures enhance solubility while reducing environmental impact:
Quality Control and Characterization
Analytical Methods
Impurity Profiling
Major impurities include:
- Des-fluoro analog : ≤0.3% (controlled via fluorination time).
- N-Debenzylated product : ≤0.5% (minimized by excess 4-methylbenzylamine).
Chemical Reactions Analysis
Oxidation Reactions
The cyclopropyl group and aromatic systems undergo controlled oxidation under specific conditions:
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aqueous) | 80°C, 6 hrs | Cyclopropane ring-opened diol derivative | 62% | |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT | Epoxidation of cyclopropane | 38% | |
| Ozone (O₃) | −78°C, CH₂Cl₂ | Pyrimidine ring ozonolysis products | 45% |
Key Findings :
-
Cyclopropane ring oxidation with KMnO₄ produces a 1,2-diol via dihydroxylation.
-
Epoxidation with mCPBA occurs regioselectively at the cyclopropane’s strained bond.
Nucleophilic Substitution Reactions
The 5-fluoro and 6-cyclopropyl groups influence substitution patterns at the pyrimidine ring:
| Nucleophile | Position | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sodium methoxide | C4 | DMF, 100°C, 8 hrs | Methoxy derivative | 71% | |
| Piperidine | C2 | THF, reflux, 12 hrs | Piperidine-substituted pyrimidine | 65% | |
| Hydrazine hydrate | C6 | Ethanol, 60°C, 6 hrs | Hydrazinyl derivative | 58% |
Mechanistic Insights :
-
Fluorine’s electronegativity directs nucleophilic attack to C4 and C2 positions.
-
Steric hindrance from the cyclopropyl group reduces reactivity at C6.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient pyrimidine ring:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 24 hrs | Bicyclic adduct | 52% | |
| Anthracene | Xylene, 140°C, 48 hrs | Pyrimidine-anthracene conjugate | 41% |
Notable Feature :
-
The cyclopropyl group stabilizes transition states through hyperconjugation, enhancing reaction rates.
Reduction of the Pyrimidine Ring
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 4 hrs | Partially saturated pyrimidine | 68% | |
| NaBH₄/CuCl₂ | THF, 0°C → RT | Selective C=N reduction | 47% |
Demethylation of the N-Benzyl Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | DCM, −20°C, 2 hrs | N-Dealkylated primary amine | 83% |
Stability Under Hydrolytic Conditions
| Medium | Conditions | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|
| 1M HCl | 70°C, 3 hrs | Cyclopropane-opened carboxylic acid | 1.2 hrs | |
| 1M NaOH | RT, 24 hrs | Fluoro-hydroxypyrimidine | 8.5 hrs |
Critical Notes :
-
Hydrolysis occurs preferentially at the cyclopropyl-pyrimidine junction in acidic conditions.
-
Base-mediated hydrolysis targets the fluorine substituent.
Photochemical Reactions
UV irradiation (254 nm) induces cycloreversion of the cyclopropane ring:
| Solvent | Time | Major Product | Quantum Yield | Reference |
|---|---|---|---|---|
| Acetonitrile | 2 hrs | Open-chain diene | 0.32 | |
| Hexane | 4 hrs | Isomeric pyrimidine derivative | 0.18 |
Metal-Catalyzed Cross-Coupling
The compound serves as a substrate in Suzuki-Miyaura couplings:
| Catalyst | Aryl Boronic Acid | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | Biaryl-pyrimidine hybrid | 76% | |
| NiCl₂(dppf) | Thienylboronic acid | Heteroaryl-functionalized derivative | 63% |
Synthetic Utility :
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-5-fluoro-N-[(4-chlorophenyl)methyl]pyrimidin-4-amine
- 6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
- 6-Cyclopropyl-5-fluoro-N-[(4-nitrophenyl)methyl]pyrimidin-4-amine
Uniqueness
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is unique due to the presence of the 4-methylphenylmethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop specific applications in medicinal chemistry and material science.
Biological Activity
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The compound's chemical structure is characterized by the following attributes:
- Molecular Formula : CHFN
- Molecular Weight : 382.4 g/mol
- CAS Number : 2742041-04-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows for high-affinity binding, which modulates the activity of these targets and triggers downstream signaling pathways. This can lead to various biological effects depending on the target involved .
Antimicrobial Activity
Recent studies have demonstrated the compound's promising antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that modifications on the piperidine ring can enhance antibacterial potency, with certain substitutions leading to increased inhibition against various bacterial strains .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating a series of pyrimidine derivatives, including our compound, found that it exhibited moderate to good antimicrobial activity against a range of pathogens, with specific focus on its structural variations that influenced activity levels .
- Antifungal Activity : Another research highlighted the antifungal properties of similar compounds within the same class, noting that structural modifications significantly impacted their efficacy against fungal infections .
- In Vivo Studies : Preliminary in vivo studies have shown that analogs of this compound possess desirable pharmacokinetic profiles, suggesting potential for therapeutic use in treating infections resistant to conventional antibiotics .
Q & A
Q. Q1. What are the optimal synthetic routes for 6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyrimidine core (e.g., 5-fluoro-6-methylpyrimidin-4-amine) can react with a benzyl halide derivative (e.g., 4-methylbenzyl chloride) under basic conditions. Key parameters include:
- Temperature : Reflux in solvents like chloroform (80–100°C) enhances reaction efficiency .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate amines and facilitate substitution .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH) or crystallization (methanol) yields >75% purity .
To improve yields, optimize stoichiometry (1:1.2 molar ratio of pyrimidine to benzyl halide) and employ inert atmospheres (N₂/Ar) to prevent oxidation.
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR :
- MS : Molecular ion [M+H]⁺ at m/z ~287 confirms molecular weight. Fragmentation patterns (e.g., loss of cyclopropyl or benzyl groups) validate structural motifs .
- XRD : Crystal packing analysis (e.g., dihedral angles between pyrimidine and aryl groups) reveals conformational stability .
Advanced Research Questions
Q. Q3. How does the compound’s structure influence its biological activity, and what strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Resolving Data Contradictions :
Q. Q4. What computational methods predict binding affinities of this compound to kinase targets, and how are results validated experimentally?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora A). Focus on:
- Validation :
Q. Q5. How can regioselectivity challenges in modifying the pyrimidine ring be addressed during derivatization?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., -OMe or -NO₂) at C2/C4 to block undesired electrophilic substitution .
- Metal Catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki for aryl additions at C5) to enhance regiocontrol .
- Protection/Deprotection : Protect the amine with Boc groups before halogenation at C6, followed by deprotection .
Q. Q6. What are the key stability considerations for long-term storage, and how are degradation products analyzed?
Methodological Answer:
- Storage Conditions :
- Degradation Analysis :
Methodological Conflict Resolution
Q. Q7. How do discrepancies in reported enzyme inhibition IC₅₀ values arise, and what experimental controls ensure reproducibility?
Methodological Answer:
- Sources of Error :
- Controls :
Q. Q8. What strategies differentiate between on-target and off-target effects in cellular assays?
Methodological Answer:
- CRISPR Knockout : Generate cell lines lacking the target kinase (e.g., EGFR-KO) to isolate on-target effects .
- Proteome Profiling : Use KINOMEscan or thermal shift assays to identify off-target kinase binding .
- Rescue Experiments : Reintroduce wild-type vs. mutant kinase (e.g., T790M EGFR) to confirm mechanism .
Advanced Analytical Techniques
Q. Q9. How is cryo-EM or X-ray crystallography used to study the compound’s interaction with macromolecular targets?
Methodological Answer:
- X-ray Crystallography :
- Cryo-EM :
Q. Q10. What metabolomics approaches identify in vivo metabolites, and how are they correlated with pharmacokinetics?
Methodological Answer:
- LC-HRMS : Profile plasma/tissue extracts with C18 columns (ACQUITY UPLC) to detect phase I/II metabolites .
- Stable Isotopes : Administer ¹³C-labeled compound to trace metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- PK/PD Modeling : Use WinNonlin to correlate metabolite AUC with efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
